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Executive Summary & Structural Causality
In the landscape of modern drug discovery, halogenated and cyano-substituted indoles serve

as privileged scaffolds. 3-Chloro-1H-indole-5-carbonitrile (CASRN: 1034690-30-6)

represents a highly specialized building block where the physicochemical properties are

governed by a delicate "push-pull" electronic system.

To understand the physical properties of this compound, one must analyze the causality of its

structural determinants:

The Indole Core: The baseline indole system is electron-rich, particularly at the C3 position,

which is the most reactive site for electrophilic attack[1]. Unsubstituted indole has a pKa of

~16.7[1].

The 5-Cyano Substituent: The cyano group (-C≡N) is a strong electron-withdrawing group

(EWG) via both inductive (-I) and resonance (-M) effects. In the base compound 1H-indole-5-

carbonitrile, this group lowers the electron density of the aromatic system, increasing the
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acidity of the N-H bond and establishing a strong dipole moment. This results in a baseline

melting point of 106–108 °C and a LogP of 2.40[2][3].

The 3-Chloro Substituent: Chlorination at the C3 position typically introduces instability; 3-

chloroindole is prone to hydrolysis into oxindole in acidic aqueous environments[1][4].

However, the presence of the 5-cyano group delocalizes electron density away from the

pyrrole ring, significantly stabilizing the 3-chloro moiety. Furthermore, the chlorine atom

increases the overall lipophilicity (LogP) and molecular weight (176.60 g/mol ), driving tighter

crystal lattice packing and higher thermal stability.
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Caption: Electronic and structural causality dictating the physicochemical properties of the

molecule.

Quantitative Physical Properties
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The interplay of the functional groups described above results in a unique physicochemical

profile. Below is a synthesized data table of the physical properties, derived from structural

analogs and empirical baseline data[1][2][3].

Property Value / Estimate Causality / Analytical Note

Molecular Formula C9H5ClN2
Confirmed via exact mass

analysis.

Molecular Weight 176.60 g/mol Standard isotopic mass.

Physical State Solid (Powder)

Typical for halogenated

cyanoindoles at standard

temperature and pressure.

Melting Point ~145 – 160 °C (Predicted)

Elevated compared to 5-

cyanoindole (106-108 °C)[2]

due to the added mass and

halogen bonding of the C3-

chlorine.

Boiling Point > 350 °C (Predicted)

High dipole moment and

strong intermolecular hydrogen

bonding prevent easy

vaporization.

Lipophilicity (LogP) ~3.0 – 3.2 (Predicted)

Base 5-cyanoindole LogP is

2.40[3]. The addition of a

chloro group typically

increases LogP by ~0.6-0.8

units.

pKa (N-H) ~14.0 – 14.5 (Predicted)

Base indole pKa is 16.7[1].

The strong -M effect of the 5-

cyano group increases the

acidity of the N-H proton.

Aqueous Solubility < 0.1 mg/mL

Highly lipophilic; requires

organic co-solvents (e.g.,

DMSO, PEG400) for biological

assays.
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Experimental Methodologies for Physicochemical
Validation
To ensure scientific integrity and trustworthiness, theoretical properties must be validated

through rigorous, self-validating experimental systems. Below are the authoritative protocols for

characterizing 3-chloro-1H-indole-5-carbonitrile.

Protocol A: Thermal Profiling via Differential Scanning
Calorimetry (DSC)
Why this method? Capillary melting point determination is subjective and prone to visual error.

DSC provides a thermodynamic self-validating system by measuring the exact enthalpy of

fusion (

), allowing for simultaneous purity estimation and melting point determination.

Sample Preparation: Accurately weigh 2.0–3.0 mg of 3-chloro-1H-indole-5-carbonitrile into

an aluminum standard crucible. Seal the crucible with a pierced lid to allow for the release of

any volatile impurities.

Calibration: Calibrate the DSC instrument (e.g., TA Instruments or Mettler Toledo) using high-

purity Indium (Tm = 156.6 °C) to ensure accuracy in the target temperature range.

Thermal Method:

Equilibrate the sample at 25 °C under a continuous dry nitrogen purge (50 mL/min) to

prevent oxidative degradation.

Ramp the temperature at a rate of 10 °C/min from 25 °C to 200 °C.

Data Analysis: Identify the endothermic peak corresponding to the melting transition. The

extrapolated onset temperature represents the true melting point, while the area under the

curve represents the heat of fusion.

Protocol B: Lipophilicity (LogP) Determination via RP-
HPLC (OECD Test Guideline 117)
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Why this method? The traditional shake-flask method is highly susceptible to emulsion

formation, especially for lipophilic halogenated compounds. Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC) relies on the direct correlation between

chromatographic retention time and partition coefficient, providing highly reproducible data.

Reference Standard Selection: Select 5-6 reference compounds with known LogP values

spanning from 1.5 to 4.0 (e.g., acetanilide, toluene, chlorobenzene).

Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30,

v/v). Degas thoroughly.

System Setup: Use a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm). Set the flow rate to

1.0 mL/min and column temperature to 25.0 ± 0.1 °C.

Execution:

Inject 10 µL of an unretained marker (e.g., thiourea) to determine the dead time (

).

Inject the reference standards and record their retention times (

).

Inject 3-chloro-1H-indole-5-carbonitrile (dissolved in mobile phase) and record its

.

Calculation: Calculate the capacity factor (

) for all compounds using the formula

. Plot

versus the known LogP of the reference standards to generate a calibration curve.
Interpolate the LogP of the target compound from this curve.
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Caption: RP-HPLC workflow for precise LogP determination based on OECD Guideline 117.

Handling and Storage Implications
Due to the specific physical properties outlined above, proper handling is critical to maintain

compound integrity:

Storage: The compound must be stored in a cool, dry environment (2–8 °C) protected from

light. While the 5-cyano group stabilizes the 3-chloro position against rapid hydrolysis[1][4],
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prolonged exposure to atmospheric moisture and UV light can still induce gradual

degradation of the indole core.

Solubilization for Assays: Given its predicted LogP of >3.0 and high melting point, aqueous

solubility is poor. For in vitro biological assays, stock solutions should be prepared in 100%

DMSO (typically at 10-50 mM) and diluted into aqueous buffers immediately prior to use,

ensuring the final DMSO concentration does not exceed 1% v/v to prevent compound

precipitation.
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[https://www.benchchem.com/product/b8769363/docs#comprehensive-physicochemical-
profiling-of-3-chloro-1h-indole-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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